
thermodynamic properties of 2-methylpentane

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Methylpentane

Cat. No.: B3432625 Get Quote

An In-depth Technical Guide to the Thermodynamic Properties of 2-Methylpentane

Abstract
2-Methylpentane (isohexane), a branched-chain alkane with the chemical formula C₆H₁₄, is a

vital component in various industrial applications, including its use as a solvent, a constituent in

gasoline, and in the formulation of consumer products like glues and cleaning agents.[1][2] A

thorough understanding of its thermodynamic properties is paramount for the design,

optimization, and safe operation of chemical processes in research and manufacturing. This

guide provides a comprehensive overview of the core thermodynamic properties of 2-
methylpentane, detailing critically evaluated data, the experimental methodologies for their

determination, and the authoritative sources that underpin this knowledge. This document is

intended for researchers, chemical engineers, and drug development professionals who

require reliable data and a deep understanding of the principles governing the behavior of this

compound.

Introduction: The Significance of 2-Methylpentane
2-Methylpentane is a structural isomer of hexane, characterized by a methyl group attached to

the second carbon of a pentane chain.[2] This branching distinguishes its physical and

chemical behavior from its straight-chain counterpart, n-hexane, influencing properties such as

boiling point and viscosity. In industrial settings, particularly in pharmaceuticals and specialty

chemicals, precise control over process variables like temperature and pressure is critical. This

control is fundamentally reliant on accurate thermodynamic data. Whether designing a

distillation column for solvent purification, modeling reaction kinetics, or ensuring safe storage
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and transport, the enthalpy, entropy, heat capacity, and phase behavior of 2-methylpentane
are indispensable parameters.

This guide moves beyond a simple tabulation of values. It aims to provide a field-proven

perspective on why these properties are crucial, how they are reliably measured, and where to

source the most trustworthy data, thereby grounding theoretical knowledge in practical

application.

Core Thermodynamic and Physical Properties
The behavior of 2-methylpentane in any system is governed by a set of fundamental

properties. The data presented here are drawn from critically evaluated sources to ensure the

highest degree of accuracy for modeling and design purposes.

Fundamental Constants and Phase Behavior
These properties define the state and phase transitions of 2-methylpentane under various

conditions. They are the initial parameters required for nearly all process simulations and safety

assessments.

Property Value Source

Molecular Weight 86.1754 g/mol [NIST[3]]

Normal Boiling Point 60.2 - 62 °C (333.3 - 335.15 K)
[Chemcasts[4], Sigma-Aldrich,

ChemicalBook[5]]

Melting Point -154 °C (119.15 K)

[Sigma-Aldrich,

ChemicalBook[5],

Chemcasts[4]]

Density (liquid, 25°C) 0.653 g/mL
[Sigma-Aldrich,

ChemicalBook[5]]

Vapor Density (vs. air) 3.0 [Sigma-Aldrich, PubChem[6]]

Critical Properties
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The critical point represents the terminus of the vapor-liquid equilibrium curve. Above the

critical temperature and pressure, a distinct liquid and gas phase do not exist. This data is

essential for applications involving supercritical fluids and for developing accurate equations of

state.

Property Value Source

Critical Temperature (Tc) 224.55 °C (497.7 K) [Chemcasts[4], NIST[7]]

Critical Pressure (Pc) 30.4 bar (3.04 MPa) [Chemcasts[4]]

Critical Volume (Vc) 0.368 m³/kmol [Chemcasts[4]]

Acentric Factor (ω) 0.2797 [Chemcasts[4]]

Enthalpy, Entropy, and Heat Capacity
These properties are central to the First and Second Laws of Thermodynamics, governing

energy balances, reaction spontaneity, and thermal responses.

Standard Enthalpy of Formation (ΔfH°) The standard enthalpy of formation is the change in

enthalpy when one mole of a substance is formed from its constituent elements in their

standard states (298.15 K and 1 bar). It is the cornerstone for calculating the heat of any

chemical reaction.

Phase ΔfH° (kJ/mol) Source

Gas -174.4 ± 0.8 [NIST[8]]

Liquid -204.3 ± 1.0 [NIST[3][9]]

Standard Molar Entropy (S°) Standard molar entropy quantifies the degree of molecular

disorder for one mole of a substance at standard conditions. It is used with enthalpy to

calculate the Gibbs Free Energy and predict the equilibrium position of a reaction.

Phase S° (J/mol·K) Source

Liquid 290.58 [NIST[3][9]]
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Molar Heat Capacity (Cp) Heat capacity is the amount of heat required to raise the temperature

of a substance. As it is temperature-dependent, it is crucial for calculating enthalpy and entropy

changes over a range of process temperatures.

Phase Temperature (K) Cp (J/mol·K) Source

Gas 298.15 142.2 ± 0.2 [NIST[8]]

Gas 400 183.51 [NIST[8]]

Gas 500 219.83 [NIST[8]]

Liquid 298.15 192.63 [Chemcasts[4]]

Enthalpy of Vaporization (ΔvapH) This is the energy required to transform one mole of liquid

into gas at a given pressure. It is a critical parameter for designing evaporators, condensers,

and distillation processes. At 25°C, the enthalpy of vaporization is 27.89 kJ/mol.[6]

Experimental Determination: A Methodological
Overview
The trustworthiness of thermodynamic data is directly linked to the rigor of the experimental

methods used for its measurement. This section outlines the principles and workflows for

determining key properties of 2-methylpentane, reflecting the self-validating systems required

for scientific integrity.

Calorimetry: Measuring the Heat of Reactions
Calorimetry is the science of measuring heat flow associated with chemical reactions or

physical changes.[10][11] The choice of calorimeter depends on the process being studied.

Protocol: Determining Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound like 2-methylpentane is not

measured directly. Instead, it is calculated from its experimentally determined enthalpy of

combustion using Hess's Law. A constant-volume "bomb" calorimeter is the instrument of

choice for this measurement.[11][12]
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Step 1: Calibration. The heat capacity (Ccal) of the calorimeter is determined by combusting

a substance with a precisely known enthalpy of combustion, typically benzoic acid. This step

is critical as it accounts for the heat absorbed by the entire apparatus.

Step 2: Sample Preparation. A known mass of high-purity 2-methylpentane is placed in a

crucible inside the steel "bomb," which is then sealed and pressurized with pure oxygen.

Step 3: Combustion and Data Acquisition. The bomb is submerged in a known volume of

water in an insulated container. The sample is ignited electrically, and the temperature of the

water is meticulously recorded over time until it reaches a maximum and begins to cool.

Step 4: Calculation of Heat of Combustion (ΔcU). The heat released by the reaction (qrxn) is

calculated from the measured temperature change (ΔT) and the calorimeter's heat capacity:

q_rxn = -C_cal * ΔT. This value represents the change in internal energy (ΔU) because the

process occurs at constant volume.

Step 5: Conversion to Enthalpy of Combustion (ΔcH). The enthalpy change is calculated

from the internal energy change using the relation ΔH = ΔU + ΔngasRT, where Δngas is the

change in the number of moles of gas in the combustion reaction.

Step 6: Application of Hess's Law. The standard enthalpy of formation of 2-methylpentane is

calculated using its combustion reaction and the known standard enthalpies of formation of

CO₂(g) and H₂O(l).

C₆H₁₄(l) + 9.5 O₂(g) → 6 CO₂(g) + 7 H₂O(l)

ΔcH° = [6 * ΔfH°(CO₂) + 7 * ΔfH°(H₂O)] - [ΔfH°(C₆H₁₄) + 9.5 * ΔfH°(O₂)]

Since ΔfH°(O₂) is zero by definition, the equation is rearranged to solve for ΔfH°(C₆H₁₄).
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Experimental Workflow

Calculation Pathway

Known Values

1. Calibrate Bomb Calorimeter
(with Benzoic Acid)

2. Combust Known Mass
of 2-Methylpentane

3. Measure Temperature
Change (ΔT)

4. Calculate Heat Released
q_rxn = -C_cal * ΔT

Experimental Data

5. Convert to Enthalpy
of Combustion (ΔcH°)

6. Apply Hess's Law

Standard Enthalpy of
Formation (ΔfH°)

ΔfH° of CO₂ & H₂O

Click to download full resolution via product page

Caption: Workflow for determining ΔfH° via bomb calorimetry and Hess's Law.
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Authoritative Data Sources and Their Significance
In scientific research and industrial design, the source of data is as important as the data itself.

The use of non-validated or outdated information can lead to significant errors in process

modeling, resulting in inefficiencies or safety hazards. The following resources are considered

authoritative for thermodynamic properties.

NIST Chemistry WebBook: Maintained by the U.S. National Institute of Standards and

Technology, the WebBook is a comprehensive public database containing critically evaluated

data for thousands of chemical compounds.[3][7][8][9][13][14] It is a primary source for

fundamental thermochemical data such as enthalpy of formation and heat capacity.[15]

DIPPR® Project 801: The Design Institute for Physical Properties (DIPPR), a consortium of

the American Institute of Chemical Engineers (AIChE), manages what is often called the

"Gold Standard" in pure-component physical property data.[16][17] This database is the

result of a rigorous, multi-expert evaluation process, ensuring that the recommended values

are thermodynamically consistent and based on the best available experimental data.[18][19]

For industrial applications, DIPPR is an indispensable resource.
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Core Data Types

Applications & Dependencies

Thermodynamic Properties
of 2-Methylpentane
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Caption: Interrelationship of core thermodynamic properties and their applications.

Conclusion
The thermodynamic properties of 2-methylpentane are foundational to its application across

scientific and industrial domains. This guide has presented a curated set of critically evaluated

data for its key properties, including enthalpy of formation, entropy, heat capacity, and phase

behavior. Furthermore, it has contextualized this data by detailing the robust experimental

methodologies, such as bomb calorimetry, that ensure its validity. By emphasizing the

importance of authoritative sources like the NIST WebBook and the DIPPR 801 database, this

document provides researchers and engineers with the tools necessary for accurate process

modeling, safe handling, and innovative research involving 2-methylpentane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-METHYLPENTANE | Occupational Safety and Health Administration [osha.gov]

2. 2-Methylpentane - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes,
Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

3. Pentane, 2-methyl- [webbook.nist.gov]

4. chem-casts.com [chem-casts.com]

5. 2-methylpentane CAS#: 107-83-5 [m.chemicalbook.com]

6. 2-Methylpentane | C6H14 | CID 7892 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. Pentane, 2-methyl- [webbook.nist.gov]

8. Pentane, 2-methyl- [webbook.nist.gov]

9. Pentane, 2-methyl- [webbook.nist.gov]

10. solubilityofthings.com [solubilityofthings.com]

11. chem.libretexts.org [chem.libretexts.org]

12. reddit.com [reddit.com]

13. Pentane, 2-methyl- [webbook.nist.gov]

14. Pentane, 2-methyl- [webbook.nist.gov]

15. WTT- Under Construction Page [wtt-pro.nist.gov]

16. DIPPR Projects | AIChE [aiche.org]

17. en.iric.imet-db.ru [en.iric.imet-db.ru]

18. DIPPR Project 801 Details | AIChE [aiche.org]

19. DECHEMA | DIPPR 801 [dechema.de]

To cite this document: BenchChem. [thermodynamic properties of 2-methylpentane].
BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b3432625?utm_src=pdf-custom-synthesis
https://www.osha.gov/chemicaldata/70
https://junyuanpetroleumgroup.com/isohexane-supplier-and-manufacturer/2-methylpentane/
https://junyuanpetroleumgroup.com/isohexane-supplier-and-manufacturer/2-methylpentane/
https://webbook.nist.gov/cgi/cbook.cgi?ID=C107835&Mask=2
https://chem-casts.com/tools/property-calculator/pure-component/107-83-5
https://m.chemicalbook.com/ProductChemicalPropertiesCB5852723_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpentane
https://webbook.nist.gov/cgi/cbook.cgi?ID=C107835&Type=TC
https://webbook.nist.gov/cgi/cbook.cgi?ID=C107835&Mask=1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C107835&Mask=1A8F
https://www.solubilityofthings.com/calorimetry-measuring-enthalpy-changes
https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_Principles_of_Modern_Chemistry_(Oxtoby_et_al.)/Unit_4%3A_Equilibrium_in_Chemical_Reactions/12%3A_Thermodynamic_Processes_and_Thermochemistry/12.3%3A_Heat_Capacity_Enthalpy_and_Calorimetry
https://www.reddit.com/r/askscience/comments/2l5v95/how_to_do_chemists_determine_standard_enthalpies/
https://webbook.nist.gov/cgi/cbook.cgi?ID=C107835&Mask=4
https://webbook.nist.gov/cgi/cbook.cgi?ID=C107835&Mask=B
https://wtt-pro.nist.gov/error_500.html
https://www.aiche.org/dippr/projects
https://en.iric.imet-db.ru/PDF/164.pdf
https://www.aiche.org/dippr/projects/801
https://dechema.de/en/dippr801.html
https://www.benchchem.com/product/b3432625#thermodynamic-properties-of-2-methylpentane
https://www.benchchem.com/product/b3432625#thermodynamic-properties-of-2-methylpentane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b3432625#thermodynamic-properties-of-2-
methylpentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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